4,5-diphenyl-1-(prop-2-yn-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole
Description
The compound 4,5-diphenyl-1-(prop-2-yn-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole (CAS: 339277-17-7) is a structurally complex imidazole derivative. Its core consists of a 1H-imidazole ring substituted with phenyl groups at positions 4 and 3. At position 1, a propargyl (prop-2-yn-1-yl) group is attached, while position 2 bears a sulfanyl (thioether) moiety linked to a 3-(trifluoromethyl)benzyl group. The molecular formula is C₂₆H₁₉F₃N₂S, with a molecular weight of 448.5 g/mol . Key properties include a predicted boiling point of 555.6±60.0 °C and density of 1.18±0.1 g/cm³, suggesting moderate lipophilicity suitable for pharmaceutical or materials applications .
The sulfanyl substituent may influence redox behavior and intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
4,5-diphenyl-1-prop-2-ynyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)32-18-19-10-9-15-22(17-19)26(27,28)29/h1,3-15,17H,16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHHCCTZXIZXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,5-diphenyl-1-(prop-2-yn-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a complex arrangement with multiple phenyl groups and a trifluoromethyl group, which is often associated with enhanced biological activity.
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4,5-diphenyl-1-(prop-2-yn-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole have shown effectiveness against various pathogens:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Good | |
| Bacillus subtilis | High |
In a study by Jain et al., derivatives of imidazole were synthesized and tested against these microorganisms, showing promising results that suggest potential therapeutic applications in treating infections.
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively researched. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | |
| HeLa (Cervical Cancer) | 3.5 | |
| MCF-7 (Breast Cancer) | 4.0 |
The structure–activity relationship (SAR) indicates that modifications to the imidazole ring and substitution patterns significantly influence the anticancer activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against tumor cells.
The mechanism by which 4,5-diphenyl-1-(prop-2-yn-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole exerts its biological effects may involve:
- Inhibition of Enzyme Activity: Many imidazole compounds act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Induction of Apoptosis: Some studies suggest that these compounds can trigger programmed cell death in cancerous cells.
- Disruption of Cell Membranes: The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to increased permeability and cell lysis.
Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of various imidazole derivatives revealed that those with higher lipophilicity exhibited greater antibacterial effects against E. coli and S. aureus. The study concluded that modifications similar to those found in 4,5-diphenyl-1-(prop-2-yn-1-yl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole could enhance efficacy.
Study 2: Anticancer Activity
Another study focused on the anticancer properties of a series of imidazole derivatives demonstrated that compounds with trifluoromethyl substitutions showed significant cytotoxicity against HeLa cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related imidazole derivatives:
Key Observations :
- Sulfonyl vs. For example, the sulfonyl group in may enhance antimicrobial activity by increasing electrophilicity .
- Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group in the target compound offers superior metabolic stability and lipophilicity compared to chlorine or fluorine substituents (e.g., ). This makes it favorable in drug design for improved pharmacokinetics .
- Propargyl vs. Allyl Groups : The propargyl group in the target compound provides a terminal alkyne for click chemistry applications, whereas allyl groups (e.g., ) offer alternative conjugation pathways but lack similar bioorthogonal reactivity.
Spectral and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
